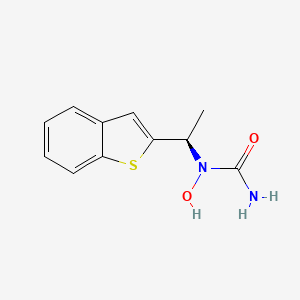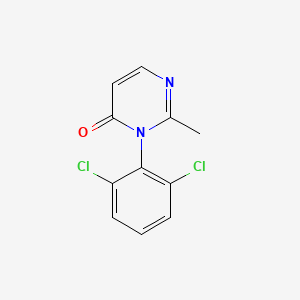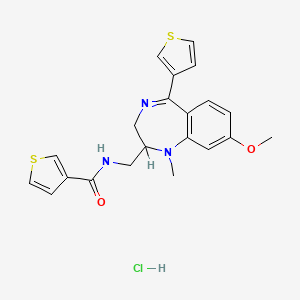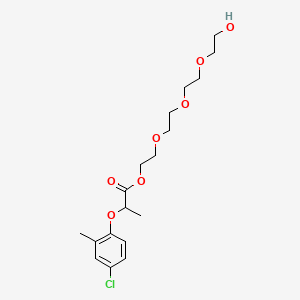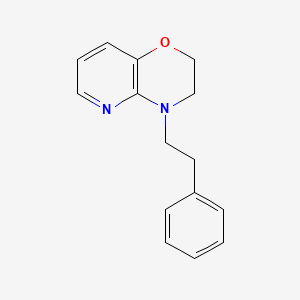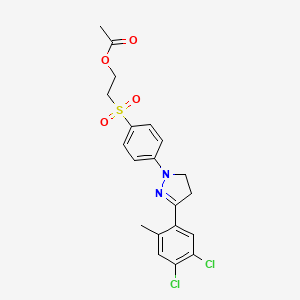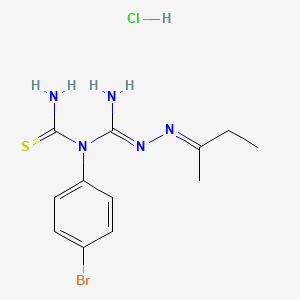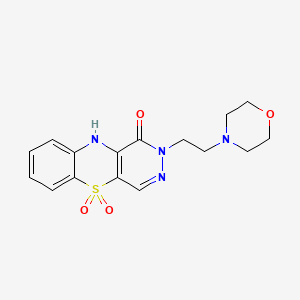
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(4-morpholinyl)ethyl)-, 5,5-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(4-morpholinyl)ethyl)-, 5,5-dioxide is a complex organic compound with a molecular formula of C16H18N4O4S This compound is characterized by its unique structure, which includes a pyridazine ring fused to a benzothiazine ring, and a morpholine moiety attached via an ethyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(4-morpholinyl)ethyl)-, 5,5-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the condensation of appropriate hydrazine derivatives with diketones or dicarboxylic acids under acidic or basic conditions.
Fusion with Benzothiazine: The pyridazine ring is then fused with a benzothiazine ring through cyclization reactions, often involving sulfur-containing reagents and catalysts.
Introduction of the Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution reactions, where the ethyl linker is attached to the nitrogen atom of the morpholine ring.
Oxidation to Form Dioxide: The final step involves the oxidation of the compound to introduce the dioxide group, typically using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(4-morpholinyl)ethyl)-, 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, leading to the formation of higher oxides or sulfoxides.
Reduction: Reduction reactions can convert the dioxide group to sulfide or thiol derivatives.
Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids, and other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Catalysts: Transition metal catalysts such as palladium, platinum, and nickel for cyclization and hydrogenation reactions.
Major Products
科学的研究の応用
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(4-morpholinyl)ethyl)-, 5,5-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用機序
The mechanism of action of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(4-morpholinyl)ethyl)-, 5,5-dioxide involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely attributed to the presence of the dioxide group, which can participate in redox reactions and form reactive intermediates. These intermediates can interact with biological macromolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one: Lacks the morpholine moiety and dioxide group, resulting in different chemical properties and reactivity.
2,10-Dihydro-2-(2-(4-morpholinyl)ethyl)-1H-pyridazino(4,5-b)(1,4)benzothiazin-1-one: Similar structure but without the dioxide group, affecting its redox properties.
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 5,5-dioxide: Lacks the morpholine moiety, leading to different biological activities and applications.
Uniqueness
The uniqueness of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(4-morpholinyl)ethyl)-, 5,5-dioxide lies in its combination of a pyridazine-benzothiazine fused ring system, a morpholine moiety, and a dioxide group
特性
CAS番号 |
126598-44-5 |
|---|---|
分子式 |
C16H18N4O4S |
分子量 |
362.4 g/mol |
IUPAC名 |
2-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-1-one |
InChI |
InChI=1S/C16H18N4O4S/c21-16-15-14(25(22,23)13-4-2-1-3-12(13)18-15)11-17-20(16)6-5-19-7-9-24-10-8-19/h1-4,11,18H,5-10H2 |
InChIキー |
CPNGYFJHLVKIOL-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCN2C(=O)C3=C(C=N2)S(=O)(=O)C4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


